molecular formula C11H18IN3O2 B7951028 Ethyl 5-amino-1-(1-ethylpropyl)-4-iodo-pyrazole-3-carboxylate

Ethyl 5-amino-1-(1-ethylpropyl)-4-iodo-pyrazole-3-carboxylate

Cat. No.: B7951028
M. Wt: 351.18 g/mol
InChI Key: ALCRSGLWCZWFSA-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(1-ethylpropyl)-4-iodo-pyrazole-3-carboxylate: is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(1-ethylpropyl)-4-iodo-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the cyclocondensation of a 1,3-diketone with hydrazine or its derivatives.

    Introduction of the iodine atom: This step often involves the iodination of the pyrazole ring using iodine or an iodine-containing reagent.

    Amino group introduction: The amino group can be introduced through nucleophilic substitution reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Deiodinated derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-1-(1-ethylpropyl)-4-iodo-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: It is used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(1-ethylpropyl)-4-iodo-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of the iodine atom and the amino group can influence its binding affinity and specificity to these targets. The exact pathways involved can vary depending on the derivative and the biological context.

Comparison with Similar Compounds

    Ethyl 5-amino-4-bromo-1-pentan-3-ylpyrazole-3-carboxylate: Similar structure but with a bromine atom instead of iodine.

    Ethyl 5-amino-4-chloro-1-pentan-3-ylpyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of iodine.

    Ethyl 5-amino-4-fluoro-1-pentan-3-ylpyrazole-3-carboxylate: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: The presence of the iodine atom in Ethyl 5-amino-1-(1-ethylpropyl)-4-iodo-pyrazole-3-carboxylate makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity, biological activity, and physical properties, making it distinct in its applications and effects.

Properties

IUPAC Name

ethyl 5-amino-4-iodo-1-pentan-3-ylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18IN3O2/c1-4-7(5-2)15-10(13)8(12)9(14-15)11(16)17-6-3/h7H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCRSGLWCZWFSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C(=C(C(=N1)C(=O)OCC)I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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